molecular formula C15H22O2 B1254231 1-Deoxypentalenic acid

1-Deoxypentalenic acid

Cat. No. B1254231
M. Wt: 234.33 g/mol
InChI Key: DCFDRCCHOOORSB-DSKWVYQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-deoxypentalenic acid is a tricyclic sesquiterpenoid that is pentalenene in which the 13-methyl group is oxidsed to the carboxylic acid. It has a role as a metabolite. It is a sesquiterpenoid, a carbotricyclic compound and an alpha,beta-unsaturated monocarboxylic acid. It derives from a pentalenene. It is a conjugate acid of a 1-deoxypentalenate.

Scientific Research Applications

Biosynthetic Pathways and Enzymatic Functions

One of the primary areas of research involving 1-deoxypentalenic acid is in understanding its role within the biosynthetic pathways of certain natural products. For instance, Zheng You et al. (2006) explored the hydroxylation process of 1-deoxypentalenic acid by PtlH, a non-heme iron dioxygenase from Streptomyces avermitilis, leading to the production of 11beta-hydroxy-1-deoxypentalenic acid. This study highlighted the enzyme's kinetic parameters and provided insights into the conversion of pentalenene to pentalenolactone, a process of significant interest in the field of natural product biosynthesis (Zheng You, S. Ōmura, H. Ikeda, & D. Cane, 2006).

Similarly, S. Takamatsu et al. (2011) identified the role of CYP105D7 (SAV_7469) in the hydroxylation of 1-deoxypentalenic acid to pentalenic acid in Streptomyces avermitilis. This study demonstrated the enzymatic conversion and its importance in the biosynthesis of the pentalenolactone family of metabolites, further expanding our understanding of microbial metabolic pathways (S. Takamatsu, Lian-Hua Xu, S. Fushinobu, H. Shoun, M. Komatsu, D. Cane, & H. Ikeda, 2011).

Enzyme Catalysis and Substrate Specificity

Research has also focused on the substrate specificity and catalytic capabilities of enzymes interacting with 1-deoxypentalenic acid. For example, Qiuping Yao et al. (2017) investigated the hydroxylation of compactin by CYP105D7, which had been previously shown to catalyze reactions involving 1-deoxypentalenic acid. This study provided valuable data on the enzyme's kinetic properties and its potential application in drug modification processes (Qiuping Yao, Li Ma, Ling Liu, H. Ikeda, S. Fushinobu, Shengying Li, & Lian-Hua Xu, 2017).

Furthermore, Bingbing Ma et al. (2021) expanded the understanding of CYP105D7's substrate promiscuity by examining its ability to catalyze various reactions, including those involving 1-deoxypentalenic acid. The study highlighted the enzyme's versatility and its potential applications in biocatalysis and synthetic biology, emphasizing the importance of understanding enzyme-substrate interactions in the design of novel biosynthetic pathways (Bingbing Ma, Qianwen Wang, Bingnan Han, H. Ikeda, Chunfang Zhang, & Lian-Hua Xu, 2021).

properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-9-4-5-12-11(13(16)17)6-10-7-14(2,3)8-15(9,10)12/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,16,17)/t9-,10-,12+,15-/m1/s1

InChI Key

DCFDRCCHOOORSB-DSKWVYQCSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)O)(C)C

Canonical SMILES

CC1CCC2C13CC(CC3C=C2C(=O)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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